molecular formula C21H32O3 B1680508 Renanolone CAS No. 565-99-1

Renanolone

Cat. No. B1680508
CAS RN: 565-99-1
M. Wt: 332.5 g/mol
InChI Key: DUHUCHOQIDJXAT-CSXWOMMHSA-N
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Description

Renanolone, also known as 11-ketopregnanolone or 5β-pregnan-3α-ol-11,20-dione, is a synthetic neuroactive steroid . It was described as a general anesthetic but was never introduced for clinical use . Its isomers, alfaxolone and alfadolone, are also general anesthetics .


Molecular Structure Analysis

Renanolone has a molecular formula of C20H30O4 . It’s a steroid, which means it has a four-ring core structure consisting of three six-membered rings and one five-membered ring .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUCHOQIDJXAT-CSXWOMMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024028
Record name 3alpha-Hydroxy-5beta-pregnane-11,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renanolone

CAS RN

565-99-1
Record name (3α,5β)-3-Hydroxypregnane-11,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Renanolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3alpha-Hydroxy-5beta-pregnane-11,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Z6E4IR2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
IKM Morton - 1999 - Springer
… renanolone [INN) is a semisynthetic steroid produced from 5j3-pregnanetrione by incubating with Saccharomyces cerevisiae. It is a GENERAL ANAESTHETIC. Renese,M - poly thiazide…
Number of citations: 0 link.springer.com
NS Razi, Y Arast, M Nazemi… - Asian Pacific Journal of …, 2018 - waocp.com
objective: Hepatocellular carcinoma (HCC) is the fifth most malignant of liver cancer globally. Anti-inflammatory and anti-cancer properties, scientists have begun to further investigate …
Number of citations: 1 www.waocp.com
SS Jayakar, DC Chiara, X Zhou, B Wu… - Journal of Biological …, 2020 - ASBMB
Allopregnanolone (3α5α-P), pregnanolone, and their synthetic derivatives are potent positive allosteric modulators (PAMs) of GABA A receptors (GABA A Rs) with in vivo anesthetic, …
Number of citations: 12 www.jbc.org
RE Toribio - Veterinary Clinics: Equine Practice, 2019 - vetequine.theclinics.com
Neonatal encephalopathy (NE) and neonatal maladjustment syndrome (NMS) are terms used by equine clinicians for newborn foals that develop a variety of noninfectious neurologic …
Number of citations: 28 www.vetequine.theclinics.com
K Valko, C Du, C Bevan, DP Reynolds… - Current medicinal …, 2001 - ingentaconnect.com
We propose a rapid method for the measurement of octanol / water partition Coefficients (log Poct) via fast gradient reversed phase retention and the calculation of the hydrogen bond …
Number of citations: 187 www.ingentaconnect.com
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Isopropyl alcohol (IUPAC name propan-2-ol), also called isopropanol or dimethyl carbinol, is a compound with the chemical formula C 3 H 8 O or C 3 H 7 OH or CH 3 CHOHCH 3 (…
Number of citations: 0 cloudflare-ipfs.com

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